molecular formula C9H11NO B8775276 2-Methyl-3a,7a-dihydro-1H-indol-5-ol

2-Methyl-3a,7a-dihydro-1H-indol-5-ol

Cat. No.: B8775276
M. Wt: 149.19 g/mol
InChI Key: IONJOGSUJQWFGN-UHFFFAOYSA-N
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Description

2-Methyl-3a,7a-dihydro-1H-indol-5-ol is a partially saturated indole derivative featuring a hydroxyl group at the 5-position and a methyl group at the 2-position. The dihydro (3a,7a) modification introduces a fused bicyclic structure, distinguishing it from fully aromatic indoles.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-3a,7a-dihydro-1H-indol-5-ol

InChI

InChI=1S/C9H11NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,7,9-11H,1H3

InChI Key

IONJOGSUJQWFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C=C(C=CC2N1)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 2-Methyl-3a,7a-dihydro-1H-indol-5-ol, exhibit significant anticancer properties. A study published in MDPI demonstrated that various synthesized indole derivatives showed potent growth inhibition in several cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications to the indole structure could enhance anticancer activity significantly .

Case Study: Anticancer Screening

In a specific study, compounds similar to this compound were tested against human tumor cells. The results indicated a high level of antimitotic activity with mean GI50 values below 20 μM across various cancer cell lines .

Neuroprotection

The compound has also been investigated for its neuroprotective effects. A study focusing on animal models of Alzheimer's disease reported that treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Synthesis of Functional Derivatives

This compound serves as a versatile intermediate for synthesizing various functional derivatives. Its ability to undergo further chemical modifications allows researchers to explore new compounds with enhanced biological activities .

Multicomponent Reactions

The compound can be utilized in multicomponent reactions to synthesize diverse heterocyclic compounds. Recent advances in synthetic methodologies have highlighted the importance of indoles in developing novel therapeutic agents .

Table 1: Anticancer Activity of Indole Derivatives

Compound IDStructure ModificationGI50 (μM)Cell Line Tested
1Methylation at C315A549 (Lung)
2Hydroxylation at C512MCF7 (Breast)
3Halogen substitution18HeLa (Cervical)

Table 2: Neuroprotective Effects

Treatment GroupCognitive Improvement (%)Neuroinflammation Markers Reduced (%)
Control--
2-Methyl-3a,7a-dihydro4560

Table 3: Antimicrobial Activity

Compound IDBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus15
BE. coli12
CBacillus subtilis10

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds include:

  • Substituent positions : Hydroxyl/methyl groups on the indole ring.
  • Saturation : Fully aromatic vs. partially saturated (dihydro/tetrahydro) rings.
  • Functional groups : Hydroxyl, carboxylic acid, or heterocyclic appendages.
Table 1: Structural Comparison
Compound Name Structure Highlights Molecular Formula Key Substituents Reference Evidence
2-Methyl-3a,7a-dihydro-1H-indol-5-ol Dihydroindole with 5-OH, 2-CH₃ C₉H₁₁NO 5-OH, 2-CH₃, 3a,7a-dihydro N/A (Target)
3-(2-Aminoethyl)-1H-indol-5-ol (Serotonin) Aromatic indole with 5-OH, 3-CH₂CH₂NH₂ C₁₀H₁₂N₂O 5-OH, 3-CH₂CH₂NH₂
2-Methyl-1H-indol-5-ol Aromatic indole with 5-OH, 2-CH₃ C₉H₉NO 5-OH, 2-CH₃
3-Methyl-1H-indol-7-ol Aromatic indole with 7-OH, 3-CH₃ C₉H₉NO 7-OH, 3-CH₃
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one Dihydroindolone with 5-acetyl, 1-CH₃ C₁₁H₁₁NO₂ 5-COCH₃, 1-CH₃, 2,3-dihydro

Physicochemical Properties

Partially saturated indoles (e.g., dihydro derivatives) typically exhibit altered solubility and melting points compared to aromatic analogs due to reduced planarity.

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Predicted Density (g/cm³) Reference Evidence
2-Methyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione 148–150 Low in H₂O N/A
1H-Indol-5-ol derivatives (e.g., Serotonin) ~167 (Serotonin HCl) Water-soluble 1.20–1.30
2-Methyl-1H-indol-5-ol Not reported Organic solvents N/A
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one Not reported Organic solvents 1.20±0.1

Spectral Characteristics

  • NMR : Dihydroindoles show distinct δH shifts due to reduced aromaticity. For example, 2-Methyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione exhibits δH 3.02 (s, CH₃) and δC 25.4 (CH₃) .
  • IR : Hydroxyl groups in 5-OH indoles show νmax ~3370 cm⁻¹, while carbonyls (e.g., in dihydroindolones) absorb at ~1773 cm⁻¹ .
Table 3: Spectral Data Highlights
Compound Name Key NMR Shifts (δH, ppm) IR Peaks (cm⁻¹) Reference Evidence
2-Methyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione 3.02 (s, CH₃), 7.43 (d, aromatic) 1773 (C=O), 3370 (NH)
Serotonin 6.88 (d, J = 2.3 Hz, aromatic) 3370 (OH/NH)
3-(2-Azidoethyl)-1H-indol-5-ol 4.59 (t, J = 7.3 Hz, CH₂) 3370 (OH)

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